Cas no 20919-36-2 (N-Benzyl-2-hydroxybenzamide)
N-Benzyl-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide,2-hydroxy-N-(phenylmethyl)-
- N-Benzyl-2-hydroxybenzamide
- N-Benzyl-2-hydroxy-benzamide
- Z27749515
- Enamine_005624
- Benzamide, N-benzyl-2-hydroxy-
- N-Benzyl-2-hydroxybenzamide #
- CHEMBL502767
- EN300-05746
- n-benzylsalicylamide
- DTXSID00340059
- AKOS000213321
- Benzamide,2-hydroxy-N-(phenylmethyl)
- SB80542
- MFCD00599624
- J-523467
- 20919-36-2
- YSZC938
- Benzamide, 2-hydroxy-N-(phenylmethyl)-
- SCHEMBL1979028
- 2-Hydroxybenzamide-N-benzyl
- HMS1409P14
- G30335
-
- MDL: MFCD00599624
- Inchi: 1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
- InChI Key: FVJQVTFCHRSIMH-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C(NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 227.09469
- Monoisotopic Mass: 227.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33
N-Benzyl-2-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126740-100mg |
N-Benzyl-2-hydroxybenzamide |
20919-36-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126740-500mg |
N-Benzyl-2-hydroxybenzamide |
20919-36-2 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B126740-1g |
N-Benzyl-2-hydroxybenzamide |
20919-36-2 | 1g |
$ 295.00 | 2022-06-07 | ||
| Aaron | AR002KRP-100mg |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 100mg |
$21.00 | 2025-01-21 | |
| Aaron | AR002KRP-250mg |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 250mg |
$36.00 | 2025-01-21 | |
| Aaron | AR002KRP-1g |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 1g |
$96.00 | 2025-01-21 | |
| Aaron | AR002KRP-5g |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 5g |
$341.00 | 2025-01-21 | |
| 1PlusChem | 1P002KJD-100mg |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 100mg |
$21.00 | 2023-12-19 | |
| 1PlusChem | 1P002KJD-250mg |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 250mg |
$36.00 | 2023-12-19 | |
| 1PlusChem | 1P002KJD-1g |
Benzamide, 2-hydroxy-N-(phenylmethyl)- |
20919-36-2 | 95% | 1g |
$93.00 | 2023-12-19 |
N-Benzyl-2-hydroxybenzamide Suppliers
N-Benzyl-2-hydroxybenzamide Related Literature
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1. Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free systemRafaely N. Lima,Valdenizia R. Silva,Luciano de S. Santos,Daniel P. Bezerra,Milena B. P. Soares,André L. M. Porto RSC Adv. 2017 7 56566
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Babak Kaboudin,Vahid Yarahmadi,Jun-ya Kato,Tsutomu Yokomatsu RSC Adv. 2013 3 6435
Additional information on N-Benzyl-2-hydroxybenzamide
Introduction to Benzamide,2-hydroxy-N-(phenylmethyl)- (CAS No. 20919-36-2)
Benzamide,2-hydroxy-N-(phenylmethyl)-, with the chemical formula C14H13NO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 20919-36-2, has garnered considerable attention due to its structural properties and potential applications in drug development. The presence of both hydroxyl and amide functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.
The< strong>Benzamide,2-hydroxy-N-(phenylmethyl)- molecule exhibits a unique combination of electronic and steric properties that contribute to its reactivity and biological activity. The hydroxyl group at the 2-position of the benzamide core enhances its solubility in polar solvents, while the phenylmethyl (benzyl) group at the nitrogen atom introduces additional hydrophobicity. This balance between polar and non-polar characteristics makes it an attractive candidate for further functionalization and derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>Benzamide,2-hydroxy-N-(phenylmethyl)-. Several studies have highlighted its role as a precursor in the synthesis of biologically active molecules. For instance, modifications of this scaffold have led to the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The versatility of this compound allows chemists to introduce various substituents at different positions, thereby tailoring its biological activity to specific therapeutic targets.
One of the most compelling aspects of< strong>Benzamide,2-hydroxy-N-(phenylmethyl)- is its potential in drug discovery. The benzamide moiety is well-known for its presence in numerous pharmacologically active agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. By incorporating this motif into new molecules, researchers can leverage its known biological effects while exploring novel therapeutic applications. Additionally, the hydroxyl group provides a site for further chemical modification, enabling the creation of derivatives with enhanced efficacy or selectivity.
The synthesis of< strong>Benzamide,2-hydroxy-N-(phenylmethyl)- can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity. A common method involves the reaction of phenylacetic acid with formamide under acidic conditions, followed by hydrolysis to yield the corresponding benzamide. Alternatively, nucleophilic substitution reactions can be employed to introduce the hydroxyl group at the 2-position. These synthetic pathways highlight the compound's accessibility and utility in medicinal chemistry.
In terms of biological activity, preliminary studies on derivatives of< strong>Benzamide,2-hydroxy-N-(phenylmethyl)- have shown promising results. For example, certain analogs have demonstrated inhibitory effects on enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Furthermore, modifications at the nitrogen atom have led to compounds with enhanced binding affinity to specific protein targets. These findings underscore the importance of this scaffold in developing novel therapeutics.
The< strong>Benzamide,2-hydroxy-N-(phenylmethyl)- molecule also finds applications in chemical biology research. Its structural features make it a valuable tool for studying enzyme-substrate interactions and for designing probes that can interact with specific biological targets. By using this compound as a starting point, researchers can gain insights into fundamental biochemical processes and develop new strategies for modulating these processes.
Recent advancements in computational chemistry have further enhanced our understanding of< strong>Benzamide,2-hydroxy-N-(phenylmethyl)-. Molecular modeling studies have been instrumental in predicting how different substituents affect the compound's reactivity and binding properties. These predictions can guide experimental efforts by identifying promising candidates for further optimization. Additionally, virtual screening techniques have been used to identify potential drug candidates derived from this scaffold, streamlining the drug discovery process.
The future prospects for< strong>Benzamide,2-hydroxy-N-(phenylmethyl)- are vast and exciting. As our understanding of its pharmacological properties grows, so does its potential as a therapeutic agent or a key intermediate in drug development. Continued research into this compound is likely to yield new insights into disease mechanisms and lead to innovative treatments for various conditions.
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